Ieico-2F
Description
Evolution and Significance of Non-Fullerene Acceptors in Organic Solar Cell Technology
The limitations of fullerene acceptors spurred the development of a new class of materials: Non-Fullerene Acceptors (NFAs). NFAs are organic molecules that lack the characteristic spherical fullerene cage structure wikipedia.org. Their emergence has marked a significant turning point in OSC research, leading to remarkable improvements in power conversion efficiencies (PCEs) rsc.orgpku.edu.cn.
The significance of NFAs lies in their distinct advantages over fullerenes. NFAs offer greater structural tunability, allowing for precise control over their electronic energy levels, optical absorption profiles, and molecular packing wikipedia.orgrsc.orgpku.edu.cn. This tunability enables the design of NFAs with stronger and broader light absorption, including in the near-infrared (NIR) region, which is crucial for maximizing photocurrent generation pku.edu.cnacs.org. Furthermore, NFAs can exhibit higher electron mobilities and offer improved thermal and photochemical stability compared to fullerenes wikipedia.orgsciengine.com. The ability to easily modify their molecular structures has facilitated rapid progress in optimizing the morphology of the active layer blend with donor polymers, which is critical for efficient exciton (B1674681) dissociation and charge transport rsc.orgfrontiersin.orgoup.com. The PCE of single-junction OSCs based on NFAs has rapidly increased, reaching values exceeding 19% pku.edu.cnresearchgate.net.
Emergence of IEICO-Series Derivatives within NFA Research Landscape
Within the diverse landscape of NFAs, certain molecular architectures have proven particularly successful. The IEICO-series of NFAs are based on a fused-ring electron-donating core, typically an indaceno[1,2-b:5,6-b′]dithiophene (IDT) derivative, flanked by electron-withdrawing end groups ossila.comresearchgate.net. This Acceptor-Donor-Acceptor (A-D-A) type structure is common in many high-performance NFAs oup.comossila.com.
The IEICO designation often refers to derivatives incorporating specific end-capping groups and linker units. These molecules are designed to exhibit strong absorption, particularly extending into the NIR region, which is beneficial for capturing a larger portion of the solar spectrum ossila.com. The tunability offered by modifying the core, linkers, and end groups has led to the development of various IEICO derivatives with tailored properties for different applications in organic optoelectronics researchgate.net.
Research Rationale for Investigating Fluorinated Non-Fullerene Acceptors
Fluorination, the introduction of fluorine atoms into a molecule, has become a widely used strategy in the design of high-performance NFAs, including derivatives within the IEICO series rsc.orgwhiterose.ac.uk. The rationale behind investigating fluorinated NFAs stems from the unique properties of the fluorine atom. Fluorine is the most electronegative element, and its incorporation can significantly influence the electronic structure, energy levels, and molecular packing of organic semiconductors arxiv.orgmt.combeilstein-journals.org.
Specific advantages of fluorination in NFAs include:
Lowering of Energy Levels: Fluorine's electron-withdrawing nature effectively lowers the molecular energy levels, particularly the LUMO (Lowest Unoccupied Molecular Orbital) level of the acceptor. This can help to optimize the energy level alignment with donor materials, leading to higher open-circuit voltages (V) and improved charge separation efficiency whiterose.ac.ukarxiv.orgwhiterose.ac.uk.
Enhanced Molecular Packing and Crystallinity: Fluorination can promote more ordered molecular packing and increase the crystallinity of the NFA material sciengine.comcore.ac.uk. This improved structural order can facilitate more efficient charge transport and reduce charge recombination, contributing to higher short-circuit current densities (J) and fill factors (FF) sciengine.comcore.ac.uk.
Red-shifted Absorption: Fluorination can influence the electronic conjugation of the molecule, often leading to a red-shift in the absorption spectrum, extending light harvesting further into the visible and NIR regions whiterose.ac.uk.
Improved Stability: In some cases, fluorination can enhance the intrinsic stability of the NFA molecule against degradation pathways 1-material.com.
IEICO-2F is a specific example of a fluorinated IEICO derivative where fluorine atoms are strategically incorporated into the end groups. Research on this compound and other fluorinated NFAs aims to leverage these benefits to achieve higher PCEs and improved stability in OSCs researchgate.net. Studies have investigated the impact of fluorination on the optoelectronic properties, morphology, and device performance of OSCs incorporating this compound, often in comparison to its non-fluorinated or less-fluorinated counterparts whiterose.ac.uk.
Structure
2D Structure
Properties
IUPAC Name |
2-[(2Z)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H118N4O4S4/c1-9-17-23-27-37-77-45-53-83(54-46-77)113(84-55-47-78(48-56-84)38-28-24-18-10-2)97-65-94-98(66-93(97)109-99(113)67-103(125-109)111-101(121-73-75(15-7)35-21-13-5)63-87(123-111)61-95-105(81(69-115)70-116)89-41-31-33-43-91(89)107(95)119)114(85-57-49-79(50-58-85)39-29-25-19-11-3,86-59-51-80(52-60-86)40-30-26-20-12-4)100-68-104(126-110(94)100)112-102(122-74-76(16-8)36-22-14-6)64-88(124-112)62-96-106(82(71-117)72-118)90-42-32-34-44-92(90)108(96)120/h31-34,41-68,75-76H,9-30,35-40,73-74H2,1-8H3/b95-61-,96-62- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSAVAQBWNXIZ-MKHYCCTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H118N4O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1736.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Design Strategies for Ieico 2f and Its Analogues
Retrosynthetic Analysis and Precursor Chemistry of IEICO-2F
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursors. wikipedia.orgewadirect.com For a complex A-D-A molecule like this compound, this process is crucial for devising an efficient synthetic plan.
The structure of this compound consists of a central electron-donating core, 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene (IDT), which is flanked by two electron-withdrawing end-groups, 2-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-ylidene)-propanedinitrile. researchgate.net The retrosynthetic analysis of this compound logically involves two primary disconnections corresponding to the key reactions used in its assembly:
C-C Bond Disconnection (Knoevenagel Condensation): The final step in the synthesis of many A-D-A acceptors is the formation of the double bond linking the donor core to the acceptor end-groups. This is typically achieved via a Knoevenagel condensation. The retrosynthetic disconnection of this bond breaks this compound into its core dialdehyde precursor and the fluorinated indanone-based active methylene compound.
C-C Bond Disconnection (Cross-Coupling Reactions): The central IDT core itself is a complex fused-ring system. Its synthesis involves the strategic formation of C-C bonds to build the fused structure, often using palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling. This leads to simpler thiophene- and benzene-based precursors.
Targeted Synthetic Routes for A-D-A Type Non-Fullerene Acceptors
The synthesis of A-D-A type NFAs like this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The general synthetic paradigm involves the separate synthesis of the donor core and acceptor end-groups, followed by their final assembly.
The construction of the fused-ring donor core is often the most complex part of the synthesis. For the indacenodithiophene (IDT) core of this compound, a common strategy involves a palladium-catalyzed double C-H activation and intramolecular cyclization. researchgate.net A representative pathway might start from a substituted benzene derivative which undergoes a series of reactions including bromination, Stille coupling with thiophene (B33073) derivatives, and finally, the key intramolecular cyclization to form the rigid, planar fused-ring system.
Once the core is synthesized, it is typically functionalized with aldehyde groups at its terminal positions. This is often achieved through formylation reactions, such as the Vilsmeier-Haack reaction, preparing the core for linkage with the end-groups.
The synthesis of the acceptor end-groups, such as the fluorinated 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) derivative, is also a multistep process. ossila.com It generally starts from a fluorinated benzene derivative that is converted into an indanone, which is then reacted with malononitrile.
The final assembly of the A-D-A structure is accomplished by the Knoevenagel condensation between the core dialdehyde and the active methylene group of the acceptor units. This reaction is typically catalyzed by a weak base like pyridine or piperidine and driven to completion by the removal of water.
Table 1: Representative Reaction Steps in A-D-A NFA Synthesis
| Step | Reaction Type | Reactants | Purpose |
|---|---|---|---|
| 1 | Stille Coupling | Organotin compound, Halogenated aromatic | C-C bond formation for core construction |
| 2 | Intramolecular C-H Activation | Palladium catalyst | Fused ring formation |
| 3 | Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of the donor core |
Fluorination is a powerful and widely used strategy in the design of NFAs to fine-tune their optoelectronic properties. nih.gov Introducing fluorine atoms onto the acceptor end-groups, as seen in this compound, has several profound effects:
Energy Level Tuning: Fluorine is a highly electronegative atom. Its electron-withdrawing nature stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This deepening of the LUMO level can enhance the electron-accepting capability of the material.
Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as F···H and F···S contacts, which can influence the molecular packing in the solid state. This can lead to more ordered thin films, which is beneficial for charge transport.
Solubility and Morphology: Fluorination can also alter the solubility of the molecule, which is a critical parameter for solution-based processing of organic solar cells.
Fluorine atoms are typically introduced early in the synthesis, starting with fluorinated precursors (e.g., fluorinated phthalic anhydride or fluorobenzene) for the construction of the end-groups. Direct fluorination of the final molecule is generally not feasible due to the lack of selectivity and harsh reaction conditions.
Table 2: Effect of Fluorination on Molecular Properties of a Hypothetical NFA
| Property | Non-Fluorinated Analogue | Fluorinated Analogue (e.g., -2F) |
|---|---|---|
| HOMO Level | -5.35 eV | -5.45 eV |
| LUMO Level | -3.90 eV | -4.10 eV |
| Optical Bandgap | 1.45 eV | 1.35 eV |
The alkyl side-chains attached to the donor core of this compound, such as 4-hexylphenyl groups, are not passive components. They play a crucial role during the synthesis and purification stages. rsc.orgnih.gov
Solubility: The primary function of these bulky, flexible chains is to ensure adequate solubility of the large, rigid, and planar conjugated core in common organic solvents. This is essential for homogeneous reaction conditions and for solution-based purification techniques like column chromatography.
Steric Effects: The size and position of the side chains can sterically hinder or facilitate certain reactions. While they can prevent unwanted intermolecular aggregation during synthesis, they can also sometimes impede access to the reactive sites, potentially lowering reaction rates.
Purification: The presence of side chains significantly affects the polarity and chromatographic behavior of intermediates and the final product. Judicious choice of side chains can simplify the separation of the desired product from starting materials and byproducts, thereby improving the final isolated yield.
Rational Design Principles for Advanced this compound Derivatives
The rational design of new molecules is guided by establishing clear structure-property relationships. rsc.orgresearchgate.net For this compound and its derivatives, the goal is to optimize properties like light absorption, energy levels, and charge transport by systematically modifying the molecular architecture.
The A-D-A framework provides a modular platform for tuning molecular properties. Modifications can be targeted at the donor core, the acceptor units, or the linkage between them. the-innovation.orgresearchgate.net
Donor Core Modifications: The central donor unit largely determines the HOMO level and the absorption profile of the molecule. Replacing the IDT core with more electron-rich or more extended fused-ring systems can push the absorption further into the near-infrared region and raise the HOMO energy level. The planarity and rigidity of the core are critical for effective charge transport.
Acceptor Unit Modifications: The end-group acceptors primarily control the LUMO level. Using stronger electron-withdrawing groups than the fluorinated indanone in this compound can further lower the LUMO, but this must be balanced to maintain optimal energy level alignment with the donor polymer in a solar cell. Halogenation (e.g., changing from fluorine to chlorine) is a common strategy to subtly tune these levels. rsc.org
Introduction of π-Spacers: Inserting a π-conjugated spacer, such as a thiophene or furan ring, between the donor core and the acceptor end-groups (creating an A-π-D-π-A structure) is another design strategy. researchgate.net These spacers can modify the degree of electronic communication between the donor and acceptor units, influence the molecular geometry, and help to fine-tune the optical and electronic properties of the molecule.
Through these targeted modifications, chemists can create a library of this compound derivatives, each with slightly different properties, allowing for the systematic optimization of performance in organic electronic devices.
Engineering of π-Bridged Segments and Core Structures
The engineering of π-bridged segments and the core structure of this compound and its analogues is a key strategy for optimizing their performance. The π-bridge acts as a linker between the central donor core and the terminal acceptor units, and its chemical nature significantly influences the intramolecular charge transfer, energy levels, and light absorption characteristics of the molecule.
One common approach to engineering the π-bridge is the introduction of different aromatic units. For example, in analogues like IEICO-4F, extra thiophene units are incorporated as spacers. ossila.com This extension of the π-conjugated system can lead to a red-shifted absorption spectrum, allowing the molecule to harvest a broader range of the solar spectrum. The choice of the π-bridge can also affect the planarity of the molecule, which in turn influences the intermolecular π-π stacking and charge mobility.
Modifications to the central indacenodithiophene (IDT) core are also a critical aspect of the design of these molecules. Extending the fused-ring system of the core can enhance the electron-donating ability and further tune the energy levels of the molecule. The synergistic regulation of the small molecule acceptor building block and the π-bridge linker has been shown to be a key factor in designing highly efficient polymer acceptors based on similar structures. researchgate.net Computational studies, often employing density functional theory (DFT), are instrumental in predicting how these structural modifications will impact the electronic properties of the final molecule. researchgate.net
Below is a table summarizing the structural components of i-IEICO-2F:
| Component | Chemical Name | Role |
| Core | 4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene | Electron-Donating |
| End Groups | 2-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-ylidene)-propanedinitrile | Electron-Withdrawing |
Asymmetric Molecular Structure Design and Steric Hindrance Considerations
The introduction of asymmetry into the molecular structure of NFAs like this compound is a sophisticated design strategy that can lead to significant improvements in photovoltaic performance. An asymmetric design can induce a larger molecular dipole moment, which can influence the intermolecular interactions and the morphology of the blend film in an organic solar cell. This can lead to more favorable charge separation and transport properties.
Asymmetric design can be achieved in several ways, such as by modifying one of the π-bridges or end groups to be different from the other, or by introducing asymmetry into the central core itself. For the broader class of NFAs, it has been demonstrated that asymmetric molecules can exhibit reduced non-radiative recombination, which is a major energy loss pathway in organic solar cells.
Steric hindrance is another crucial consideration in the molecular design of this compound and its analogues. The strategic placement of bulky side chains on the core or π-bridge can be used to control the way the molecules pack together in the solid state. This can prevent excessive aggregation, which can be detrimental to device performance, and can also influence the solubility of the compound.
By carefully tuning the steric hindrance, it is possible to optimize the balance between crystallinity and miscibility in the active layer of a solar cell. For example, the introduction of bulky substituents can lead to a more twisted molecular backbone, which can affect the electronic coupling between molecules. Computational modeling can be employed to predict the effect of different side chains on the molecular conformation and packing.
The table below illustrates the impact of different design strategies on the properties of non-fullerene acceptors, based on general findings for this class of molecules.
| Design Strategy | Potential Effects |
| π-Bridge Extension | Red-shifted absorption, enhanced light harvesting |
| Core Structure Modification | Tuned energy levels, altered electron-donating strength |
| Asymmetric Design | Increased dipole moment, improved film morphology |
| Steric Hindrance Engineering | Controlled molecular packing, optimized solubility |
Compound Names
| Abbreviation | Full Chemical Name |
| This compound | 2,2'-((2Z,2'Z)-(((4,4,9,9-tetra(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(thiophene-4,2-diyl))bis(methanylylidene))bis(6-fluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| i-IEICO-2F | Isomer of this compound |
| IEICO-4F | 2,2'-((2Z,2'Z)-(((4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(thiophene-4,2-diyl))bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| IDT | Indacenodithiophene |
Molecular Structure, Energetics, and Electronic Configuration Studies of Ieico 2f
Conformational Analysis and Molecular Geometry Investigations
The conformational and geometric characteristics of IEICO-2F and its derivatives significantly influence their electronic and photophysical behaviors, which are critical for their function in organic electronic devices.
Twisted Molecular Backbones and Coplanarity Evaluations
This compound is noted for having a twisted structure within its main conjugated chain. This twisted conformation can lead to blueshifted absorption compared to more planar molecules. While some related molecules, such as IEICO-4F, are described as highly coplanar based on density functional theory (DFT) calculations, the presence of different π-bridged segments and asymmetric molecular structures can induce a half-planar, half-twisted backbone configuration in related asymmetric IEICO derivatives like h-IEICO-2F. The degree of planarity in the conjugated backbone is important for factors such as light absorption and charge mobility in the solid state.
Dihedral Angle Analysis in Relation to Intramolecular Interactions
Dihedral angles play a key role in defining the three-dimensional structure and the nature of intramolecular interactions within a molecule. Although specific dihedral angle values for this compound were not directly found, studies on related molecules like IEICO-4F provide insight. DFT calculations on IEICO-4F show a dihedral angle of 7.73° between the IDT core and the bridge unit, and a dihedral angle of 0.47° between the bridge and the end IC-2F unit. These values, particularly the small angle between the bridge and the end group, suggest a degree of local coplanarity in certain parts of the molecule. Intramolecular interactions, such as non-covalent S···O interactions, can influence these dihedral angles, promoting backbone planarization and enhancing intramolecular charge transfer (ICT), which in turn affects the energy levels of the frontier molecular orbitals.
Frontier Molecular Orbital (FMO) Energy Level Characterization
The electronic properties of organic semiconductors like this compound are largely dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These levels are fundamental to understanding charge transfer and energy conversion processes.
Highest Occupied Molecular Orbital (HOMO) Level Determination
The HOMO is the molecular orbital with the highest energy that contains electrons. This level is crucial for electron donation. For IEICO, the HOMO level has been reported at -5.32 eV. For the fluorinated derivative, IEICO-4F, reported HOMO levels vary, including values around -5.11 eV, -5.24 eV, -5.44 eV, and -5.66 eV. The HOMO energy level influences the open-circuit voltage (Voc) in organic solar cells when the material is used as an electron acceptor.
Lowest Unoccupied Molecular Orbital (LUMO) Level Determination
The LUMO is the lowest energy molecular orbital that is unoccupied by electrons. It serves as the primary orbital for accepting electrons. For IEICO, the LUMO level is reported at -3.95 eV. For IEICO-4F, reported LUMO levels include values around -3.31 eV, -3.38 eV, -4.14 eV, and -4.19 eV. The LUMO level of the acceptor relative to the HOMO level of the donor is a key factor driving exciton (B1674681) dissociation at the donor-acceptor interface. Charge transfer from the LUMO of IEICO-4F to the conduction band minimum of materials like WSe2 has been observed.
Reported HOMO and LUMO energy levels for IEICO and related compounds are summarized below:
| Compound | HOMO (eV) | LUMO (eV) | Source |
| IEICO | -5.32 | -3.95 | |
| IEICO-4F | -5.11 | -3.31 | |
| IEICO-4F | -5.24 | -3.38 | |
| IEICO-4F | -5.44 | -4.19 | |
| IEICO-4F | -5.66 | -4.14 | |
| i-IEICO-2F | -5.29 | -3.73 |
Note: Variations in reported values may arise from differences in experimental techniques, theoretical calculation methods (e.g., DFT levels), or the specific environment (solution vs. film) in which the measurements were taken.
Optical Bandgap Investigations and Tuning Mechanisms
The optical bandgap (Eg) corresponds to the energy difference between the HOMO and LUMO and is related to the onset of light absorption. For IEICO, the bandgap is reported as 1.34 eV. For IEICO-4F, reported bandgap values range from approximately 1.24 eV to 1.30 eV. The twisted structure of i-IEICO-2F is associated with blueshifted absorption.
The optical bandgap and energy levels of NFAs like this compound can be tuned through strategic molecular modifications. Introducing electron-withdrawing groups, such as fluorine atoms in IEICO-4F, can lead to a narrower optical bandgap and down-shifted molecular energy levels. Extending the π-conjugation length, often achieved by incorporating π-spacers, is another common strategy to fine-tune photochemical characteristics and bandgaps. The specific position of functional groups, such as fluorine atoms on the end-capping units, can also significantly impact the resulting energy levels and absorption properties.
Reported optical bandgap values for IEICO and related compounds:
| Compound | Optical Bandgap (eV) | Source |
| IEICO | 1.34 | |
| IEICO-4F | 1.29 | |
| IEICO-4F | 1.30 | |
| IEICO-4F | 1.24 | |
| i-IEICO-2F | 1.58 |
Note: Variations in reported values may arise from differences in experimental techniques (e.g., absorption onset from film vs. solution), theoretical calculation methods, or the specific material batch.
Charge Distribution and Electronic Dipole/Quadrupole Moment Studies
Electron Distribution Modulation through End-Group Substitution
End-group substitution in non-fullerene acceptors plays a significant role in modulating the electron distribution within the molecule. Molecular simulations have revealed that changing the end-group substitution strongly influences the electron distribution and, consequently, the quadrupole moment of the NFA. sigmaaldrich.comnih.gov For instance, in the case of ITIC derivatives, end-group fluorination results in a stronger molecular quadrupole moment compared to the unsubstituted analogue. sigmaaldrich.comnih.gov
While direct, detailed studies focusing solely on the electron distribution maps or specific dipole and quadrupole moment values for this compound are limited in the provided search results, research on related fluorinated NFAs, such as ITIC-2F and IEICO-4F, provides insight into the general principles. sigmaaldrich.comnih.gov The introduction of electron-attracting atoms like fluorine in the end groups of NFAs, such as h-IEICO-4F and h-IEICO-4Cl, leads to down-shifted molecular energy levels. chemicalbook.infigshare.com A study comparing i-IEICO-2F (a mixture of 4-fluorinated and 5-fluorinated isomers) with a 3-fluorinated analogue (i-IEICO-F3) found that i-IEICO-2F exhibited a higher dipole moment. whiterose.ac.uk This indicates that the position and number of fluorine atoms on the end groups can effectively modulate the electron distribution and the resulting dipole moment.
Correlation between Quadrupole Moments and Intermolecular Interactions
The electronic quadrupole moment of a molecule is a key factor influencing intermolecular interactions. sigmaaldrich.comnih.govchemicalbook.com A strong correlation has been observed between the molecular quadrupole moment of NFAs and their intermolecular interactions. sigmaaldrich.comnih.govsigmaaldrich.com High quadrupole moments can lead to strong intermolecular interactions, which in turn affect the material's properties, such as photostability and morphological stability in organic solar cells. sigmaaldrich.comnih.govsigmaaldrich.comrsc.org
Theoretical and Computational Studies on Ieico 2f
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For IEICO-2F, DFT calculations have been instrumental in determining its optimized ground-state geometry. A common approach involves using the B3LYP functional with the 6-31G basis set. researchgate.net These calculations help in understanding the planarity and conformation of the molecule, which in turn influence its electronic properties and packing in the solid state.
The structure of i-IEICO-2F, an isomer of this compound, has a twisted conformation in its main conjugated chain. researchgate.net This nonplanar structure is a key feature that can impact the material's properties. For instance, non-covalent interactions, such as those between sulfur atoms in the core and other parts of the molecule, can enhance the planarity, which positively affects electron mobility. acs.orgnih.gov The optimization of the molecular geometry through DFT provides a foundational understanding of these structural characteristics.
Theoretical Prediction of Electronic Properties and Energy Levels
DFT calculations are also extensively used to predict the electronic properties of this compound, most notably the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical in determining the open-circuit voltage (Voc), and the potential for efficient charge transfer in a donor-acceptor blend.
For the isomer i-IEICO-2F, theoretical calculations have been performed to determine its HOMO and LUMO energy levels. acs.org The calculated values are crucial for matching with suitable donor polymers to ensure efficient exciton (B1674681) dissociation and charge transfer. Quantum-chemical calculations have been employed to understand the electronic structure of this compound in the context of donor-acceptor complexes, such as in a blend with the polymer PTB7-Th. mtak.hu
The table below summarizes the theoretically calculated electronic properties for isomers of this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Method |
| i-cc23 | -4.94 | -3.14 | DFT |
| i-cc34 | -4.99 | -3.25 | DFT |
This data is for isomers of this compound and is provided to illustrate the application of theoretical calculations in determining electronic properties. acs.org
These theoretical predictions of energy levels are vital for the rational design and screening of new NFA materials with tailored electronic properties for high-efficiency OSCs.
Molecular Dynamics Simulations for Intermolecular Packing and Morphology Prediction
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of organic electronics, MD simulations are invaluable for predicting the morphology of the active layer in a solar cell, which includes the intermolecular packing of the donor and acceptor materials. The morphology of the bulk heterojunction (BHJ) is a critical factor influencing device performance, as it governs charge generation, transport, and recombination.
For blends containing this compound and its derivatives, the morphology and molecular orientation have been shown to be remarkably stable under thermal stress. For example, devices based on J52:i-IEICO-2F exhibit almost identical morphology and molecular orientation even after thermal annealing at 150 °C. researchgate.net This stability is a desirable characteristic for long-lasting OSCs.
While specific predictive MD simulations for this compound morphology were not detailed in the search results, the general approach in the field involves simulating the aggregation and phase separation of donor and acceptor molecules to understand the resulting nanostructure. ucl.ac.uk These simulations can predict key morphological features such as domain sizes and the degree of molecular ordering (crystallinity), which are known to significantly impact charge mobility and recombination rates. The donor-acceptor spatial separation, a key parameter influenced by morphology, has been shown to affect the energies of charge-transfer states in PTB7-Th:this compound blends. aip.orgucl.ac.uk
Kinetic Modeling of Charge Separation and Recombination Processes
Understanding the kinetics of charge separation and recombination at the donor-acceptor interface is fundamental to improving OSC efficiency. Theoretical modeling provides a framework for interpreting experimental observations and elucidating the underlying mechanisms of these photophysical processes.
In the PTB7-Th:this compound blend, quantum chemical simulations have been used to study the energies of charge-transfer exciton (CTE) states, which are precursors to free charge carriers. fz-juelich.de These calculations revealed an unusual inversion of the singlet (¹CTE) and triplet (³CTE) charge-transfer state energies, with the ³CTE state being higher in energy than the ¹CTE state. mtak.hu This inversion is attributed to the hybridization of the CTE states with local exciton (LE) states. mtak.hu
This hybridization has significant implications for the recombination dynamics. Specifically, it has been shown to reduce the coupling of the ³CTE state with the molecular triplet state of the acceptor, which can be a loss channel. fz-juelich.de In the PTB7-Th:this compound system, this effect allows the ³CTE state more time to re-dissociate into free carriers, thus potentially reducing recombination losses. fz-juelich.de Kinetic studies on the PTB7-Th:this compound blend have shown that hole transfer is completed by around 100 ps. mtak.hu Furthermore, non-geminate triplet formation was not found to be a significant recombination pathway in this blend. mtak.hu
The rate of back electron transfer, a key recombination process, is influenced by the donor-acceptor electronic coupling, which in turn depends on their spatial separation. ucl.ac.uk By modeling these kinetic processes, researchers can gain insights into how molecular structure and blend morphology influence the efficiency of charge generation and the magnitude of recombination losses.
Ab Initio Studies of Molecular Interactions
Ab initio (from first principles) quantum chemistry methods are used to study molecular systems without the need for empirical parameters. These methods are crucial for understanding the fundamental nature of intermolecular interactions, such as those between donor and acceptor molecules at the heterojunction.
In the context of the PTB7-Th:this compound system, quantum-chemical calculations have been employed to investigate the role of donor-acceptor intermolecular interactions in triplet state formation. mtak.hu These studies have highlighted the importance of the electronic coupling between the donor and acceptor and the alignment of their energy levels in promoting the hybridization of charge-transfer and local exciton states. mtak.hu
The calculations for the PTB7-Th:this compound complex show that the inversion of the ¹CTE and ³CTE energies arises from this hybridization, which is mediated by the overlap of the highest occupied molecular orbitals of the donor and acceptor. researchgate.net This detailed understanding of the intermolecular interactions at the quantum level is essential for explaining the observed photophysical behavior and for designing new material systems with suppressed recombination pathways.
Furthermore, non-covalent interactions within the this compound molecule itself, such as intramolecular S···O or S···N interactions, can be studied using ab initio methods to understand their effect on molecular planarity and, consequently, on electronic properties and intermolecular packing. nih.gov These subtle intramolecular forces can have a profound impact on the ultimate performance of the material in a solar cell.
Photophysical Mechanism Research in Ieico 2f Blends
Exciton (B1674681) Dynamics and Dissociation Pathways
The exciton diffusion length (LD) is a crucial parameter, defining the maximum distance an exciton can travel from its point of generation to a donor-acceptor interface before recombining. For efficient charge generation, excitons must reach this interface within their lifetime. While specific LD values for IEICO-2F are not extensively documented in the provided search results, research on structurally similar non-fullerene acceptors (NFAs) provides valuable context. For instance, derivatives of ITIC, a related NFA, have shown exciton diffusion coefficients in the range of 0.003-0.007 cm²/s, corresponding to three-dimensional diffusion lengths of up to 31 nm. researchgate.net Other reports on ITIC derivatives cite LD values ranging from 16 to 45 nm. cam.ac.uk Another high-performance NFA, COi8DFIC, exhibits one of the longest reported exciton diffusion lengths at 40 nm. kaust.edu.sa
Optimizing the morphology of the active layer to match the exciton diffusion length is a key strategy for enhancing device performance. Studies have demonstrated that for bilayer organic solar cells, the highest power conversion efficiency is often achieved when the acceptor layer thickness is approximately equal to the acceptor's exciton diffusion length. kaust.edu.sa This ensures that a majority of the excitons generated within the acceptor layer can successfully reach the interface for dissociation.
Energy Transfer Processes and Competition with Charge Transfer
Förster Resonance Energy Transfer (FRET) Mechanisms
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two light-sensitive molecules. In the context of organic solar cells, FRET can play a significant role in exciton transport, harvesting, and dissociation. researchgate.net Research into ternary (three-component) organic solar cells has demonstrated that the incorporation of a sensitizer material can extend the spectral absorption range of the device. researchgate.net This process often relies on efficient energy transfer from the sensitizer to the primary photoactive materials. researchgate.net
In nonfullerene systems containing this compound, FRET has been identified as a key mechanism when a third component is introduced. For instance, in ternary devices featuring the donor polymer PTB7-Th and an this compound-based acceptor, the addition of a carefully selected small-molecule donor can lead to efficient FRET between the additive and the host PTB7-Th donor. researchgate.net This energy transfer is a critical first step in a two-step exciton dissociation process and can help guide excitons to the donor-acceptor interface where charge separation occurs. researchgate.net However, it is also noted that FRET can compete with charge transfer at the interface, potentially acting as a loss mechanism if not properly managed within the blend morphology. researchgate.net
Short-Range Energy Transfer (SRET) via Intermediated States
Short-range energy transfer mechanisms are governed by interactions that occur over very small distances, often involving the hybridization of electronic states between adjacent molecules. In blends of the polymer donor PTB7-Th with the non-fullerene acceptor this compound, a critical short-range interaction has been identified: the hybridization of the local exciton (LE) state with the charge-transfer exciton (CTE) state. mtak.huumons.ac.be
This hybridization occurs when the donor and acceptor molecules are in close spatial proximity (less than 0.5 nm), leading to significant electronic coupling. mtak.huresearchgate.net The consequence of this CTE:LE hybridization is a substantial rearrangement of the singlet charge-transfer (¹CTE) and triplet charge-transfer (³CTE) energy levels. mtak.hu Specifically, the ¹CTE state is stabilized (lowered in energy), while the ³CTE state is destabilized (raised in energy). mtak.huumons.ac.befz-juelich.de This inversion of the expected energy ordering is a crucial intermediate step that dictates the subsequent recombination pathways and is a distinguishing feature of the PTB7-Th:this compound system. mtak.huumons.ac.beucl.ac.uk The formation of these hybrid intermediate states is therefore a dominant short-range process that prevents energy loss through certain recombination channels. rsc.org
Charge Recombination Mechanisms and Loss Pathways
Bimolecular Recombination Kinetics
Bimolecular recombination involves the meeting of a free electron and a free hole, which can then form an exciton. The kinetics of this process are often dependent on the intensity (fluence) of the light source, as higher intensities generate more free charge carriers. In many high-performance non-fullerene acceptor (NFA) blends, such as PM6:Y6, the formation of triplet excitons shows a clear fluence dependence, which is indicative of a bimolecular generation pathway (non-geminate recombination). researchgate.net
However, studies on the PTB7-Th:this compound blend reveal a different behavior. Transient absorption spectroscopy measurements taken in the spectral region corresponding to the this compound triplet exciton show no fluence dependence on the decay kinetics. mtak.huresearchgate.net This lack of fluence dependence provides strong evidence that non-geminate, or bimolecular, recombination is not a significant pathway for the formation of triplet excitons in this particular blend. mtak.hu This suggests that charge recombination is dominated by other, geminate pathways, which contributes to the unique photophysical properties of the system.
Non-radiative Recombination Studies
A primary cause of voltage loss in organic solar cells is non-radiative recombination, where the energy of recombining charges is lost as heat rather than emitted as light. researchgate.netacs.org In many NFA-based solar cells, a major non-radiative loss pathway is the recombination of charges to form non-emissive triplet excitons (T₁) on the NFA molecule. mtak.huresearchgate.net For example, in the benchmark PM6:Y6 system, it is estimated that up to 90% of charge recombination at open-circuit conditions proceeds through this triplet channel. mtak.hu
The PTB7-Th:this compound blend stands out as a system where this specific non-radiative pathway is suppressed. mtak.hursc.org The suppression is a direct result of the CTE:LE hybridization discussed previously. This hybridization destabilizes the triplet charge-transfer (³CTE) state, which is the precursor to the NFA triplet state (T₁). mtak.huaip.org By raising the energy of the ³CTE state, the driving force for its conversion to the T₁ state is removed, effectively shutting down this potent non-radiative recombination channel. rsc.org This mechanism for reducing non-radiative losses is a key area of research for designing more efficient organic photovoltaic materials. researchgate.net
Triplet Exciton Formation and Dynamics
In organic photovoltaics, the recombination of free charges is expected, according to spin statistics, to form 75% spin-triplet states and 25% spin-singlet states. umons.ac.be The formation of triplet excitons (T₁) via charge recombination is a significant factor limiting device efficiency. The common mechanism involves the bimolecular recombination of free carriers into a triplet charge-transfer (³CTE) state at the donor-acceptor interface. This ³CTE state can then undergo a back electron transfer to form a local T₁ state on the lower-energy component, typically the NFA. ucl.ac.ukrsc.org
The dynamics in the PTB7-Th:this compound blend are notably different. Quantum-chemical calculations and spectroscopic evidence show that T₁ generation from charge-transfer excitons is not detected in this system. mtak.hu The key to this suppression lies in the hybridization between the NFA's local excitons and the charge-transfer excitons at the interface. mtak.huaip.org This interaction leads to an inversion of the typical energy ordering, causing the ³CTE state to be higher in energy than the ¹CTE state. mtak.huumons.ac.be This energetic destabilization of the ³CTE state effectively creates a barrier for its subsequent decay into the T₁ state of this compound. mtak.hursc.org As the donor-acceptor spatial separation increases, the rate of back charge transfer from the ³CTE state to the T₁ state is reduced by an order of magnitude, allowing the ³CTE state to re-dissociate into free carriers instead of forming a triplet exciton. rsc.org
Table 1: Comparison of Recombination Dynamics in NFA Blends
| Feature | Typical NFA Blend (e.g., PM6:Y6) | PTB7-Th:this compound Blend |
|---|---|---|
| Primary Recombination Loss | Non-radiative via T₁ formation mtak.huresearchgate.net | Suppressed T₁ formation pathway mtak.hursc.org |
| ³CTE State Energy | Lower than ¹CTE state | Higher than ¹CTE state (inverted) mtak.huumons.ac.be |
| Governing Mechanism | Recombination to ³CTE, then back electron transfer to T₁ ucl.ac.uk | CTE:LE hybridization destabilizes ³CTE state mtak.huaip.org |
| Triplet Formation Pathway | Bimolecular (fluence-dependent) researchgate.net | Not a significant bimolecular pathway mtak.hu |
| Outcome | Significant non-radiative voltage loss mtak.hu | Reduced non-radiative recombination rsc.org |
Table of Mentioned Compounds
| Compound Abbreviation | Full Compound Name |
|---|---|
| This compound | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- mtak.huucl.ac.ukumons.ac.bethiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| PTB7-Th | Poly([4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]) |
| PM6 | Poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl] |
| Y6 | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- mtak.huucl.ac.ukumons.ac.bethiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| ITIC | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |
| J52 | Poly[(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-2,6-diyl-alt-(5,5'-(2,5-bis(3-dodecylthiophen-2-yl)thiophene-3,4-diyl)bis(2-ethylhexyl) 2,1,3-benzothiadiazole-4,7-dicarboxylate)] |
| i-IEICO-2F | An isomer of this compound with end groups attached at the 4-position of the thiophene (B33073) ring |
Morphological Characteristics and Blending Effects in Ieico 2f Active Layers
Phase Separation and Domain Purity Control
The efficiency of charge generation in IEICO-2F based bulk heterojunction (BHJ) solar cells is highly dependent on the nanoscale phase separation between the electron donor and acceptor materials. An optimal morphology consists of finely intermixed domains of the donor and this compound, which creates a large interfacial area necessary for efficient exciton (B1674681) dissociation. However, maintaining high domain purity is equally critical. rsc.org
Crystallinity and Molecular Orientation Investigations
The degree of crystallinity and the preferred molecular orientation of this compound within the active layer significantly influence charge transport properties. Higher crystallinity can facilitate efficient charge transport through ordered molecular packing, but can also lead to undesirably large phase-separated domains if not properly controlled. mdpi.com
Investigations into blends of this compound with donor polymers like J52 have shown that the morphology and molecular orientation can remain stable even under thermal stress. For instance, J52:i-IEICO-2F devices were found to have nearly identical morphology and molecular orientation even after thermal annealing at 150°C, a factor that directly correlated to the stability of the device's power conversion efficiency (PCE). researchgate.net
Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a key technique used to probe the crystallinity and orientation of molecules in thin films. Studies on similar non-fullerene acceptor systems have demonstrated that optimized processing conditions can enhance π-π stacking, leading to a higher crystalline coherence length (CCL) and improved charge mobility. researchgate.netresearchgate.net The orientation of the this compound molecules relative to the substrate is also critical; a "face-on" orientation, where the π-conjugated planes are parallel to the substrate, is generally preferred for efficient vertical charge transport in solar cell devices.
| Parameter | Observation in NFA Blends | Significance |
| Molecular Packing | Enhanced π-π stacking | Improves charge transport efficiency |
| Crystalline Coherence Length (CCL) | Increased with optimized processing | Indicates higher degree of molecular order |
| Molecular Orientation | Predominantly "face-on" | Facilitates vertical charge transport to electrodes |
Influence of Processing Additives on Film Morphology
Processing additives, such as high-boiling-point solvents, are widely used to control the nanomorphology of the active layer and enhance device performance. researchgate.net These additives can influence the solvent evaporation rate during film formation, allowing more time for the donor and acceptor molecules to self-organize into a more favorable morphology.
Commonly used additives include 1,8-diiodooctane (B1585395) (DIO) and 1-chloronaphthalene (B1664548) (CN). researchgate.netnih.gov The addition of a small amount of an additive like DIO has been shown to be critical in optimizing active layer morphology by inducing crystallization through slower evaporation, a process akin to solvent vapor annealing. nih.gov The choice of additive and its concentration can be used to tune the domain size of the acceptor-rich phases. nih.gov For instance, in studies of non-fullerene systems, the acceptor's domain size was observed to decrease as the content of DIO was reduced. nih.gov Similarly, the use of CN as a solvent additive in blends with the related acceptor IEICO-4F helped to optimize the photoactive layer's nanomorphology, leading to a significant increase in short-circuit current density. researchgate.net The synergistic use of both solid and solvent additives is also an emerging strategy to fine-tune film morphology for high-performance organic solar cells. researchgate.net
| Additive | Typical Concentration | Effect on Morphology | Reference |
| 1,8-diiodooctane (DIO) | 0.15% - 1% v/v | Reduces acceptor domain size, induces crystallization | nih.govnih.gov |
| 1-chloronaphthalene (CN) | ~3% v/v | Optimizes nanomorphology, improves molecular packing | researchgate.net |
Donor-Acceptor Miscibility and Interfacial Morphology Studies
The miscibility between the donor polymer and this compound is a key thermodynamic parameter that influences the final morphology of the blend. Ideal morphology often requires a delicate balance: the materials must be miscible enough to allow for intimate mixing at the interface but also prone enough to phase separation to form pure domains for efficient charge transport.
The interfacial morphology, or the nature of the boundary between donor and acceptor domains, is crucial for charge separation and recombination dynamics. A diffuse interface with some degree of molecular intermixing can be beneficial for charge separation, but too much interpenetration can create traps and enhance charge recombination. The morphology and energy landscape at the donor-acceptor interface are considered critical factors for the performance of organic solar cells. aps.org The challenge lies in achieving a morphology that has a large interfacial area for exciton dissociation while simultaneously forming pure, crystalline domains to transport charges efficiently to the electrodes. rsc.org
Role of Thermal Annealing on Active Layer Morphology
Thermal annealing is a common post-processing technique used to optimize the morphology of the active layer. rsc.org By heating the film above its glass transition temperature, the molecules gain mobility, allowing them to rearrange into a more thermodynamically favorable structure. This can lead to improved crystallinity, better phase separation, and the removal of residual solvent. researchgate.net
The effect of thermal annealing is highly system-dependent. For some material systems, annealing can significantly increase the power conversion efficiency by optimizing the phase-separated morphology. researchgate.net However, in the case of i-IEICO-2F blended with the donor J52, the active layer morphology and molecular orientation showed high thermal stability, remaining almost unchanged after annealing at 150°C. researchgate.net This intrinsic thermal stability of the morphology is a desirable characteristic, as it can contribute to a longer device lifetime and more stable performance under operational conditions. The optimal annealing temperature and duration must be carefully determined for each specific donor-acceptor blend to achieve the best device performance. rsc.orgrsc.org
Structure Performance Relationships in Ieico 2f Based Systems
Impact of Fluorination Position on Optoelectronic Properties
The strategic placement of fluorine atoms on the molecular backbone of organic semiconductors is a powerful tool for tailoring their optoelectronic properties. Although subtle, the variation in the fluorination position can lead to significant changes in the material's electronic behavior. nih.gov Studies on donor-acceptor regioisomers, where fluorine atoms were moved between different positions on an acceptor unit, have demonstrated this effect. nih.gov
Impact of Fluorination Position on Emission Spectra
| Property | Observation in Regioisomers | Attributed Cause |
|---|---|---|
| Emission Shift | 15 nm (280-390 cm⁻¹) red shift between isomers | Variation in F···S through-space interactions |
| Molecular Rigidity | Variation in the overall rigidity of the molecule | Location of F···S interaction locking different parts of the molecule |
Correlation between Molecular Design and Photovoltaic Parameters (Excluding Efficiency Values)
IEICO-2F is a non-fullerene acceptor (NFA) with an acceptor-donor-acceptor (A-D-A) architecture. researchgate.net This design features an electron-donating core, 4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene, flanked by electron-withdrawing end groups, 2-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-ylidene)-propanedinitrile. researchgate.net The photovoltaic parameters of solar cells based on this molecule, such as short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), are directly correlated with this molecular design.
The short-circuit current density (Jsc) is heavily influenced by the molecule's ability to absorb light. The A-D-A structure promotes intramolecular charge transfer (ICT), which tends to create broad and strong absorption spectra extending into the near-infrared (NIR) region. The wide optical assimilation is a key advantage of NFAs like this compound. researchgate.net
The open-circuit voltage (Voc) is fundamentally related to the energy levels of the donor and acceptor materials, specifically the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. Molecular design, such as the introduction of fluorine atoms, can systematically adjust these energy levels. For example, a study comparing two isomeric acceptors, BTP-eC9 and o-BTP-eC9, showed that the isomer with a higher LUMO level resulted in a significantly higher device Voc of 0.901 V compared to 0.843 V. nih.gov
The fill factor (FF) is related to charge transport and extraction within the active layer, which is governed by the blend morphology and the charge carrier mobility of the materials. Molecular design that promotes favorable phase separation and efficient charge transportation can lead to improved FF. researchgate.net For instance, synergistic optimization of the π-bridge linker and side chains in a polymerized small molecule acceptor led to increased charge transportation and lower bimolecular recombination, which are conducive to a higher FF. researchgate.net
Molecular Design Influence on Photovoltaic Parameters
| Photovoltaic Parameter | Correlating Molecular Feature | Underlying Principle |
|---|---|---|
| Short-Circuit Current (Jsc) | A-D-A structure with strong ICT | Broad and strong light absorption across the solar spectrum. researchgate.netresearchgate.net |
| Open-Circuit Voltage (Voc) | Relative HOMO/LUMO energy levels | The energy difference between the donor HOMO and acceptor LUMO dictates the maximum achievable Voc. nih.gov |
| Fill Factor (FF) | Side-chains, π-bridge linkers | Affects molecular packing, phase separation, and charge mobility, influencing charge extraction efficiency. researchgate.net |
Tuning Energy Levels and Bandgaps through Structural Modification
The energy levels (HOMO and LUMO) and the resulting electrochemical bandgap of A-D-A type molecules can be precisely tuned through structural modifications. This tunability is a primary advantage of non-fullerene acceptors. researchgate.net
One effective strategy is the modification of the electron-withdrawing end-groups. For example, increasing the number of fluorine atoms on the end-capping units can significantly impact the energy levels. The compound IEICO-4F, which features two fluorine atoms on each end group compared to this compound's one, demonstrates this principle. This increased fluorination generally leads to a lowering of both the HOMO and LUMO energy levels. This adjustment of energy levels can reduce the bandgap; the electrochemical bandgap for IEICO-4F is reported as 1.22 eV. nih.gov
DFT simulations confirm that structural changes, such as altering isomer configurations, can shift the electrostatic potential surface of a molecule, predicting changes in energy levels. nih.gov For instance, the o-BTP-eC9 isomer was calculated and observed to have a higher LUMO energy level than its counterpart, BTP-eC9, directly impacting the device's open-circuit voltage. nih.gov The ability to modify the core, the π-bridge, and the end-capper units provides a comprehensive toolkit for designing molecules with tailored bandgaps and energy levels suitable for specific donor polymers. researchgate.net
Energy Levels of Related Non-Fullerene Acceptors
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
|---|---|---|---|
| IEICO-4F | -5.46 | -4.24 | 1.22 nih.gov |
| BTP-eC9 | -5.65 | -4.12 | 1.53 |
| o-BTP-eC9 | -5.64 | -4.05 | 1.59 |
Influence of Molecular Packing and Crystallinity on Charge Transport
Charge transport in the active layer of an organic solar cell is critically dependent on the nanoscale morphology, which includes the molecular packing and crystallinity of the donor and acceptor materials. rsc.orgrsc.org The arrangement of this compound molecules in the solid state dictates the efficiency with which charge carriers can move through the material to be collected at the electrodes.
Higher crystallinity in non-fullerene acceptors has been associated with higher charge mobility. rsc.org An ordered, crystalline structure can facilitate intermolecular charge hopping through pathways created by overlapping π-orbitals (π-π stacking). The molecular packing motif, whether it is a 3D reticular or a 0D herringbone structure, affects the material's tendency to form highly crystalline domains within the blend. rsc.org
However, high crystallinity is not the sole determinant of good device performance. The purity of the crystalline domains is also crucial for governing bimolecular recombination. rsc.org In some systems, a blend morphology with distinct pure phases of the donor and acceptor is beneficial. nih.gov For instance, studies on J52:i-IEICO-2F devices have shown that maintaining an almost identical morphology and molecular orientation under thermal stress is directly correlated to the stability of the device's performance. researchgate.net This indicates that a stable and well-ordered molecular arrangement is key to preserving efficient charge transport pathways. The interplay between the molecular backbone and side chains can also influence crystallization behavior, with the backbone potentially forming mixed-phase crystals with the donor, while side chains might form pure-phase crystals. nih.gov
Degradation Mechanisms and Stability Research of Ieico 2f Materials
Photostability Studies and Light-Induced Degradation Pathways
Photostability is a paramount concern for materials within the active layer of OSCs, as they are continuously exposed to solar irradiation. For A-D-A type NFAs like IEICO-2F, several light-induced degradation pathways have been identified, primarily involving photo-oxidation, conformational changes, and bond scission.
Photo-oxidation involves the chemical transformation of the material in the presence of both light and oxygen. While specific studies detailing the exact photo-oxidation products of this compound are limited, the general mechanism for A-D-A type NFAs is understood to involve the formation of oxygenated species. The reaction can be initiated by the photosensitized generation of singlet oxygen or by direct reaction with atmospheric oxygen when the molecule is in an excited state.
Under illumination, particularly in an inert atmosphere, A-D-A acceptors can undergo significant conformational changes and bond scission events that degrade device performance. A primary pathway identified for this class of molecules is a light-induced cis-trans isomerization of the vinyl groups that connect the central donor core to the acceptor end-groups.
More complex intramolecular reactions have also been identified in structurally similar A-D-A acceptors. For instance, studies on the benchmark NFA IT-4F have revealed a photodegradation pathway involving a 6-electron electrocyclic reaction between the dicyanomethylene unit of the end-group and the adjacent thiophene (B33073) ring, followed by a hydride shift. This process results in the formation of a photoisomer with disrupted conjugation and poorer charge transport properties. Given the structural similarity, it is highly probable that this compound undergoes a similar photoisomerization pathway. This reaction is predicted to proceed via an excited triplet state, which can be quenched by oxygen, explaining why this degradation pathway is often accelerated under inert conditions.
The following table summarizes the key light-induced degradation pathways relevant to A-D-A acceptors like this compound.
| Degradation Pathway | Description | Consequence |
| Photo-oxidation | Reaction with oxygen in the presence of light, forming oxygenated species on the conjugated backbone. | Disruption of π-conjugation, photobleaching, creation of charge traps. |
| Photoisomerization | Light-induced electrocyclic reaction leading to the formation of structural isomers. | Loss of planarity, reduced light absorption, and impaired charge transport. |
| Bond Scission | Cleavage of vulnerable chemical bonds, such as the vinyl linkage, often triggered by photocatalytic effects. | Fragmentation of the molecule, complete loss of electronic function. |
Thermal Stability Investigations of Active Layers
Thermal stress is another significant factor affecting the stability of OSC active layers, as devices can reach elevated temperatures during operation. The thermal stability of this compound is intrinsically linked to its molecular structure and its interaction with adjacent layers in a device stack.
The molecular architecture of an NFA plays a crucial role in its thermal stability. Properties such as the glass transition temperature (Tg) and melting temperature (Tm) are critical indicators. A higher Tg is generally desirable as it suggests that the material can withstand higher operating temperatures without significant morphological changes. The rigid and planar structure of the indacenodithiophene core in this compound contributes to a relatively high thermal stability.
Studies on devices incorporating i-IEICO-2F have shown that the morphology of the active layer is critical for thermal stability. For instance, in J52:i-IEICO-2F based devices, maintaining a stable morphology and molecular orientation during thermal annealing at 150°C was directly correlated with the stability of the power conversion efficiency arxiv.org. This indicates that the inherent thermal properties of this compound are robust, but the stability of the bulk heterojunction morphology, which depends on the donor-acceptor pairing and processing conditions, is equally important.
The table below outlines key molecular features and their impact on thermal stability.
| Molecular Feature | Influence on Thermal Stability |
| Rigid Backbone | Increases glass transition temperature (Tg), restricting molecular motion and preserving morphology at higher temperatures. |
| Side Chains | Affects molecular packing, crystallinity, and miscibility with the donor polymer, which in turn influences morphological stability under thermal stress. |
| Fluorination | Can enhance intermolecular interactions (e.g., π-π stacking), potentially leading to more ordered and thermally stable morphologies. |
The interfaces between the active layer and the charge transport layers (electron and hole transport layers) are often vulnerable points for degradation. Chemical reactions and diffusion between layers can occur, especially under thermal stress. The use of metal oxide transport layers, such as zinc oxide (ZnO), can be particularly problematic.
Molecular Design Strategies for Enhanced Stability
Improving the intrinsic stability of this compound and related NFAs is an active area of research, focusing on targeted molecular design strategies. These strategies aim to fortify the molecule against known degradation pathways.
One of the most successful strategies has been the introduction of fluorine atoms onto the molecular backbone, a feature already present in this compound. Fluorination of the terminal acceptor units can lower the molecule's HOMO and LUMO energy levels, which can improve the open-circuit voltage and also enhance intrinsic stability. Furthermore, fluorine substitution can promote stronger intermolecular interactions, leading to more ordered molecular packing and improved morphological stability.
Other strategies applicable to the A-D-A architecture include:
Strengthening Vulnerable Bonds: Modifying the chemical structure to increase the energy required for bond scission, for instance, by replacing vinyl linkages with more robust alternatives.
Increasing Molecular Rigidity: Designing molecules with more rigid and planar backbones to suppress conformational changes and photoisomerization reactions. Fusing the donor and acceptor units can "lock" the conformation and enhance photostability.
Side-Chain Engineering: Optimizing the alkyl side chains to control morphology and miscibility without compromising thermal stability. Branched side chains, for example, have been shown to improve the power conversion efficiency in some systems.
These molecular engineering approaches are crucial for developing next-generation NFAs with the high efficiency and long-term stability required for commercial viability.
Advanced Characterization Techniques in Ieico 2f Research
Spectroscopic Analysis Methods
Spectroscopic techniques are indispensable for probing the electronic energy levels and chemical composition of IEICO-2F.
Transient Absorption (TA) Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states in materials on timescales ranging from femtoseconds to milliseconds. In the context of non-fullerene acceptors like this compound, TA spectroscopy is crucial for understanding the processes of charge generation, transfer, and recombination, which are fundamental to the operation of organic photovoltaic devices. nih.govrsc.orgmdpi.com
The experiment involves exciting the sample with a short "pump" pulse of light and then monitoring the changes in its absorption spectrum with a time-delayed "probe" pulse. By varying the delay time between the pump and probe pulses, it is possible to track the evolution of excited states, such as excitons and charge carriers. nih.gov
Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES)
Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES) are essential surface-sensitive techniques for determining the electronic energy levels of materials. wikipedia.org UPS measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet photons to determine the energy of occupied orbitals, such as the highest occupied molecular orbital (HOMO). wikipedia.org Conversely, IPES involves bombarding the sample with low-energy electrons and detecting the emitted photons to probe the energy of unoccupied orbitals, including the lowest unoccupied molecular orbital (LUMO). kyoto-u.ac.jp
For organic semiconductors like this compound, the HOMO and LUMO energy levels are critical parameters that govern charge separation and transport in electronic devices. The energy level alignment at the interface between donor and acceptor materials dictates the efficiency of exciton (B1674681) dissociation and charge transfer.
While specific UPS and IPES data for the doubly fluorinated this compound is not explicitly detailed in available literature, analysis of the parent compound "IEICO" provides valuable insights into the electronic structure of this family of molecules. The following table summarizes the key electronic properties of an IEICO thin film on a gold substrate, as determined by UPS and Low-Energy IPES (LE-IPES).
| Parameter | Value (eV) |
|---|---|
| Work Function (WF) | 4.25 |
| Highest Occupied Molecular Orbital (HOMO) | -5.50 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.80 |
Note: The HOMO and LUMO values are referenced to the vacuum level.
This data is crucial for designing efficient donor-acceptor blends by ensuring proper energy level offsets for charge separation and minimizing energy loss.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules. researchgate.netyoutube.com When a sample is exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations (e.g., stretching, bending). nih.gov This results in a unique spectral fingerprint that can be used to identify the functional groups present in a compound and to obtain information about its chemical structure and bonding. youtube.comnih.gov
In the study of organic semiconductors like this compound, FTIR spectroscopy can be used to:
Confirm the chemical structure of the synthesized molecule by identifying the characteristic vibrational bands of its constituent functional groups.
Investigate intermolecular interactions, such as hydrogen bonding, which can influence molecular packing and charge transport properties.
Monitor the degradation of the material by detecting changes in its vibrational spectrum upon exposure to heat, light, or other environmental stressors.
Although specific FTIR spectra for this compound are not available in the reviewed literature, the technique remains a fundamental tool for the chemical analysis of novel organic materials. semanticscholar.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. escholarship.org In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
For a complex molecule like this compound, XPS can provide valuable information on:
The elemental composition, confirming the presence and quantifying the relative amounts of carbon, nitrogen, oxygen, sulfur, and fluorine.
The chemical bonding states of the constituent elements. For example, high-resolution scans of the carbon 1s region can distinguish between carbon atoms in different functional groups.
Surface contamination or degradation of the material.
While specific XPS data for this compound has not been detailed in the available research, it is a standard technique for the characterization of new non-fullerene acceptors to verify their chemical integrity. escholarship.org
Morphological Characterization Techniques
The morphology of the active layer in organic electronic devices plays a critical role in determining their performance.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. researchgate.netresearchgate.net In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create an image of the surface topography.
In the context of this compound research, AFM is an indispensable tool for characterizing the morphology of thin films and blend films used in organic solar cells. researchgate.net By imaging the surface of an this compound-based active layer, AFM can reveal important information about:
Surface Roughness: The root-mean-square (RMS) roughness of the film surface can impact charge extraction and device performance.
Phase Separation: In donor-acceptor blend films, AFM can visualize the phase separation between the two components. The size and interconnectivity of the donor and acceptor domains are crucial for efficient exciton dissociation and charge transport.
Molecular Packing and Orientation: While not directly imaging individual molecules, AFM can provide insights into the degree of crystallinity and the orientation of molecular domains.
Although the full experimental details are not provided here, studies on blends of the polymer donor J52 with i-IEICO-2F (an isomer of this compound) have utilized AFM to investigate the film morphology and its stability under thermal stress. Such analyses are critical for understanding how the nanostructure of the active layer influences device performance and durability.
Other Analytical Methods for Research Insights in this compound
In the comprehensive analysis of the non-fullerene acceptor this compound, beyond routine characterization, several other analytical methods provide critical insights into its structural integrity, purity, and electronic properties. Notably, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the confirmation of its synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of the synthesis of this compound. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can verify the successful formation of the target molecular structure.
While specific NMR spectral data for this compound is not widely published in publicly accessible literature, the characterization of its core components and analogues provides a strong indication of the expected spectral regions. For instance, the indacenodithiophene (IDT) core, a central unit in many high-performance non-fullerene acceptors, and its derivatives are extensively characterized using NMR. The successful synthesis of this compound would be confirmed by the presence of characteristic peaks corresponding to the protons and carbons of the IDT core and the fluorinated end-groups, as well as the disappearance of signals from the starting materials.
In addition to NMR, a suite of other analytical techniques is typically employed to provide a holistic understanding of this compound's properties:
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthesized this compound, providing definitive evidence of the compound's formation. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the this compound molecule. Characteristic vibrational bands for groups such as C=O, C-F, and C=C would be expected and their presence would support the successful synthesis.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and fluorine) in the compound, which should align with the calculated theoretical values for the molecular formula of this compound.
These techniques, used in concert, provide a robust confirmation of the successful synthesis and purity of this compound, which is essential before proceeding to its application in organic electronic devices.
Below is a table summarizing the key analytical techniques and their roles in the characterization of this compound and its precursors.
| Analytical Technique | Purpose in this compound Research | Information Gained |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation of the synthesized molecule. | Chemical environment of hydrogen and carbon atoms, verification of the molecular backbone and substituent groups. |
| Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and elemental composition. | Exact mass of the this compound molecule, confirming its chemical formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of key chemical bonds and functional moieties within the molecule. |
| Elemental Analysis | Determination of the elemental composition. | Percentage of C, H, N, S, and F, verifying the purity and empirical formula. |
Future Research Directions and Unexplored Avenues for Ieico 2f
Exploration of Novel Derivative Syntheses
The molecular architecture of IEICO-2F offers numerous opportunities for chemical modification to fine-tune its optoelectronic properties. Future synthetic efforts will likely concentrate on systematic modifications of its core and end-groups to enhance performance and stability in electronic devices.
End-Group Functionalization: The terminal electron-withdrawing groups are critical to the electronic properties of A-D-A type NFAs. While this compound incorporates fluorine atoms, a proven strategy for lowering energy levels, further exploration of different halogenation patterns (e.g., chlorination, bromination) or the introduction of other electron-withdrawing moieties like cyano or trifluoromethyl groups could yield derivatives with tailored energy levels and improved intermolecular interactions. rsc.orgnist.gov The goal is to optimize the Lowest Unoccupied Molecular Orbital (LUMO) level for better alignment with donor materials, potentially reducing energy loss and improving open-circuit voltage in photovoltaic devices. rsc.org
Core Structure Modification: The indacenodithiophene (IDT) core of this compound could be altered to create novel derivatives. Research into extending the π-conjugated system of the core or replacing it with other electron-rich fused ring systems may lead to materials with broader and stronger light absorption capabilities, particularly in the near-infrared (NIR) region. ossila.com Synthesizing asymmetric cores could also induce different molecular packing motifs, potentially improving charge transport properties.
Side-Chain Engineering: The alkyl side chains on the this compound backbone play a crucial role in solubility and film morphology. Future research could explore the impact of varying the length, branching, and position of these chains. Such modifications can prevent excessive aggregation, fine-tune the miscibility with donor polymers, and ultimately control the nanoscale morphology of the active layer, which is critical for efficient device operation. rsc.orgnih.gov
| Modification Strategy | Target Property | Potential Outcome |
| End-Group Halogenation (Cl, Br) | LUMO Energy Level | Optimized energy level alignment, reduced voltage loss |
| Core Conjugation Extension | Light Absorption Spectrum | Broader absorption, higher short-circuit current |
| Asymmetric Core Design | Molecular Packing | Improved charge mobility and fill factor |
| Side-Chain Isomerization | Blend Morphology | Optimized phase separation and exciton (B1674681) dissociation |
Deeper Understanding of Complex Interfacial Phenomena
The performance of optoelectronic devices is heavily dependent on the interfaces between different material layers. For this compound-based devices, the donor-acceptor interface within the bulk heterojunction (BHJ) active layer is of paramount importance. Future work must focus on elucidating and controlling the complex processes occurring at this interface.
A critical area of investigation is the relationship between the molecular structure of this compound derivatives and the resulting blend morphology when mixed with donor polymers. northwestern.edu The nanoscale interpenetrating network formed by the donor and acceptor materials dictates the efficiency of exciton dissociation, charge transport, and charge collection. researchgate.net Advanced characterization techniques, such as grazing-incidence X-ray scattering and energy-resolved electron microscopy, will be essential to probe the 3D morphology of these blend films. researchgate.netsci-hub.se
Furthermore, the electronic interactions at the interface, including energy level alignment and charge transfer dynamics, require more in-depth study. rsc.orgresearchgate.net Understanding how the orientation of this compound molecules at the interface affects charge separation and recombination rates is a key challenge. researchgate.net Tailoring the interface through the use of specialized interlayer materials or by modifying the surface properties of the electrodes can create more favorable energy landscapes, facilitating efficient charge extraction and minimizing recombination losses. researchgate.netsemanticscholar.orgkoreascience.kr
| Research Focus | Key Questions | Investigative Techniques |
| Blend Morphology Control | How do processing additives and thermal annealing affect the phase separation of this compound blends? | Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), Atomic Force Microscopy (AFM) |
| Interfacial Energetics | What is the precise energy level alignment at the donor/IEICO-2F interface? | Ultraviolet Photoelectron Spectroscopy (UPS), Inverse Photoelectron Spectroscopy (IPS) |
| Charge Transfer Dynamics | How quickly do excitons dissociate and what are the primary recombination pathways? | Transient Absorption Spectroscopy (TAS), Time-Resolved Photoluminescence (TRPL) |
Advanced Modeling and Simulation for Predictive Design
To accelerate the discovery of new, high-performance materials, a purely experimental, trial-and-error approach is inefficient. Advanced computational modeling and simulation will be indispensable tools for the predictive design of novel this compound derivatives.
Density Functional Theory (DFT) calculations can be employed to predict the fundamental electronic properties of new molecular designs, such as their frontier molecular orbital energy levels (HOMO/LUMO), intramolecular reorganization energies, and absorption spectra. researchgate.netnist.gov This allows for an initial in silico screening of promising candidates before undertaking complex and costly synthesis. chemrxiv.org
Beyond the single-molecule level, molecular dynamics (MD) simulations can provide insights into how different this compound derivatives will pack in the solid state and mix with donor polymers. These simulations can help predict the resulting blend morphology, a key determinant of device performance. rug.nl By combining electronic structure calculations with morphology simulations, it becomes possible to build a more complete picture of structure-property relationships. researchgate.net Genetic algorithms and other machine learning approaches can further enhance this process, enabling high-throughput virtual screening of vast chemical spaces to identify novel acceptor molecules with optimized properties for specific applications. chemrxiv.orgresearchgate.net
| Modeling Technique | Predicted Property | Impact on Device Performance |
| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | Open-Circuit Voltage (Voc), Charge Transfer Driving Force |
| Molecular Dynamics (MD) | Blend Morphology, Molecular Packing | Short-Circuit Current (Jsc), Fill Factor (FF) |
| Quantum Dynamics | Exciton Dissociation/Recombination Rates | Internal Quantum Efficiency |
| Device-Level Simulation | Current-Voltage Characteristics | Overall Power Conversion Efficiency (PCE) |
Integration into Emerging Optoelectronic Devices (Excluding Human-Related Applications)
While much of the focus on this compound and its analogues has been on organic solar cells, their excellent NIR absorption and charge transport properties make them suitable for a range of other optoelectronic applications. Future research should explore the integration of these materials into novel device architectures.
One promising area is in organic photodetectors (OPDs) . The ability of this compound derivatives to absorb light in the NIR region is highly advantageous for applications such as optical communication and remote sensing. ossila.com Ternary blends incorporating this compound have already demonstrated high detectivity in OPDs. ossila.com Further optimization of device structures and materials could lead to flexible, large-area photodetector arrays with high sensitivity and fast response times.
Another potential application is in ambipolar organic field-effect transistors (OFETs) . The balanced electron and hole transport characteristics that can be engineered in this compound derivatives could enable their use as the active channel material in OFETs, which are fundamental components of integrated circuits, sensors, and display technologies. The development of this compound-based transistors could contribute to the advancement of low-cost, flexible electronics.
Finally, the unique optical properties of these materials could be harnessed in upconversion devices or as sensitizers in photocatalytic systems , where NIR light is converted into chemical energy. These emerging applications represent a significant opportunity to expand the utility of the this compound material class beyond photovoltaics.
Q & A
Q. What are the foundational characterization techniques for IEICO-2F in organic photovoltaic (OPV) studies?
this compound is typically characterized using transient absorption spectroscopy (TAS) to track ultrafast charge transfer dynamics, as shown in studies analyzing PTB7-Th:this compound blends . Additional methods include:
- UV-Vis-NIR spectroscopy to assess absorption profiles.
- Electrochemical impedance spectroscopy (EIS) for charge transport properties.
- X-ray diffraction (XRD) to study crystallinity and molecular packing. Researchers should cross-validate results with at least two complementary techniques to ensure robustness.
Q. How does this compound contribute to charge generation in bulk heterojunction solar cells?
this compound acts as a non-fullerene acceptor (NFA) with a narrow bandgap, enabling efficient charge separation when paired with donor polymers like PTB7-Th. Key processes include:
- Exciton dissociation at the donor-acceptor interface (observed via TAS at 0.2–11 ps time intervals) .
- Reduced energy loss due to its low-energy LUMO level. Methodologically, researchers should quantify charge carrier lifetimes using time-resolved photoluminescence (TRPL) and correlate findings with device efficiency metrics.
Q. What are the critical parameters for synthesizing this compound with high purity?
Synthesis protocols emphasize:
- Suzuki-Miyaura coupling for constructing the fused-ring core.
- Fluorination to optimize energy levels and stability.
- Purification via gradient sublimation or column chromatography. Researchers must report NMR, elemental analysis, and mass spectrometry data to confirm structural integrity, per guidelines in experimental reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in charge recombination data for this compound-based devices?
Contradictions often arise from variations in film morphology or measurement conditions. To address this:
- Standardize sample preparation (e.g., solvent annealing, thermal treatment).
- Use multimodal spectroscopy (e.g., TAS + EIS) to disentangle geminate vs. non-geminate recombination .
- Apply statistical frameworks like error-bar analysis across multiple batches. For deeper insights, employ machine learning to model recombination pathways against morphological data (e.g., AFM, TEM).
Q. What experimental design principles optimize this compound-based OPVs for reproducibility?
Adopt the PICO framework to structure experiments:
- Population : this compound:donor blends.
- Intervention : Processing conditions (e.g., solvent additives, annealing).
- Comparison : Control devices (e.g., without additives).
- Outcome : Power conversion efficiency (PCE), fill factor (FF). Document all variables in a "shell table" (e.g., solvent ratios, spin-coating speeds) to ensure replicability .
Q. How can researchers mitigate bias when interpreting spectral data for this compound?
- Blind analysis : Separate data collection and interpretation roles among team members.
- Triangulation : Cross-check TAS results with independent techniques like femtosecond stimulated Raman spectroscopy.
- Peer debriefing : Present raw data to collaborators for critical feedback . For contentious findings, publish negative results to advance collective understanding.
Q. What strategies validate the role of this compound’s fluorination in device stability?
Fluorination impacts both electronic properties and environmental resilience. Validate via:
- Accelerated aging tests under controlled humidity/light.
- Density functional theory (DFT) simulations to correlate fluorine substitution with degradation pathways.
- Comparative studies using non-fluorinated analogs (e.g., IEICO without -F groups). Report stability data using ISOS protocols for standardization .
Data Analysis & Interpretation
Q. How should researchers handle outliers in this compound device performance datasets?
- Predefine exclusion criteria (e.g., ±3σ from mean).
- Apply Grubbs’ test for statistical outlier detection.
- Investigate root causes (e.g., contamination, measurement artifacts) before discarding data. Transparently report outlier management in supplementary materials .
Q. What frameworks guide hypothesis testing for this compound’s exciton dynamics?
Use the FINER criteria to evaluate hypotheses:
- Feasible : Align with available instrumentation (e.g., femtosecond lasers).
- Interesting : Address knowledge gaps (e.g., triplet exciton formation).
- Novel : Explore understudied aspects (e.g., magnetic field effects).
- Ethical : Follow lab safety protocols for hazardous solvents.
- Relevant : Link findings to OPV efficiency benchmarks .
Tables for Reference
| Key Spectral Peaks in PTB7-Th:this compound (from ) |
|---|
| Time Interval (ps) |
| --------------------- |
| 0.2–0.3 |
| 1–2 |
| 10–11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
